Molecular Structure, Stability, and Cyclization Dynamics of N-(1-Cyclohexenyl)anthranilic Acid
Executive Summary N-(1-Cyclohexenyl)anthranilic acid represents a pivotal, albeit transient, enamine intermediate in the synthesis of tricyclic nitrogen heterocycles, specifically 1,2,3,4-tetrahydroacridones. Its signifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(1-Cyclohexenyl)anthranilic acid represents a pivotal, albeit transient, enamine intermediate in the synthesis of tricyclic nitrogen heterocycles, specifically 1,2,3,4-tetrahydroacridones. Its significance lies in its role as the mechanistic "gatekeeper" in the Borsche-Drechsel cyclization , a reaction pathway critical for the production of pharmaceutical agents such as Tacrine (a cholinesterase inhibitor).
This technical guide analyzes the molecular architecture, stability limitations, and synthetic utility of this compound. Unlike stable end-products, N-(1-cyclohexenyl)anthranilic acid exists in a delicate equilibrium, driven by thermodynamic forces toward either hydrolysis (reversion to precursors) or cyclodehydration (formation of the acridone core). Understanding this instability is essential for optimizing yield and purity in drug development workflows.
Molecular Architecture & Tautomeric Equilibrium
Structural Identity
The compound is an enamine formed by the condensation of the amino group of anthranilic acid (2-aminobenzoic acid) with the carbonyl carbon of cyclohexanone.
IUPAC Name : 2-(cyclohex-1-en-1-ylamino)benzoic acid
Molecular Formula : C₁₃H₁₅NO₂
Molecular Weight : 217.27 g/mol
Enamine-Imine Tautomerism
While the condensation of primary amines with ketones typically yields imines (Schiff bases), N-(1-cyclohexenyl)anthranilic acid preferentially exists as the enamine tautomer.
Driving Force : The enamine form allows for an extended conjugated system involving the nitrogen lone pair, the cyclohexenyl double bond, and the aromatic benzene ring.
Intramolecular Hydrogen Bonding : A critical stabilizing feature is the hydrogen bond between the enamine N-H and the carbonyl oxygen of the ortho-carboxylic acid group. This creates a pseudo-six-membered ring, locking the molecule in a conformation favorable for subsequent cyclization.
Feature
Enamine Form
Imine Form
Structure
Ar-NH-C=C
Ar-N=C-CH
Conjugation
Extended (N lone pair + Alkene + Aryl)
Interrupted
Stability
Favored (Stabilized by H-bond)
Less Favored
Stability Profile
The stability of N-(1-cyclohexenyl)anthranilic acid is defined by its high reactivity. It is rarely isolated as a pure solid because it serves as a reactive intermediate.
Hydrolytic Instability
In the presence of water and acid catalysts, the compound undergoes rapid hydrolysis, reverting to the starting materials:
Implication : Synthesis must be conducted under anhydrous conditions (e.g., Dean-Stark trap or molecular sieves) to shift the equilibrium toward the enamine.
Thermal & Acidic Cyclization (The Borsche-Drechsel Reaction)
Upon heating, particularly in the presence of Lewis or Brønsted acids, the compound undergoes irreversible intramolecular cyclodehydration to form 1,2,3,4-tetrahydroacridone .
Mechanism : The aromatic ring attacks the electrophilic carbon of the protonated enamine (or iminium species), followed by re-aromatization and loss of water.
Kinetic Window : The enamine is stable at low temperatures (-20°C to 0°C) in aprotic solvents but cyclizes rapidly above 60°C.
Oxidative Sensitivity
The electron-rich enamine double bond is susceptible to oxidation. Exposure to air over prolonged periods can lead to complex degradation products, including oxidative cleavage of the cyclohexenyl ring.
Synthesis and Reaction Dynamics[1][2][3][4][5]
The synthesis of N-(1-cyclohexenyl)anthranilic acid is rarely an endpoint but rather the first stage of a cascade reaction.
Reaction Pathway Visualization
The following diagram illustrates the formation of the enamine and its divergent fates (hydrolysis vs. cyclization).
Figure 1: Reaction pathway showing the reversible formation of the enamine and the irreversible cyclization to tetrahydroacridone.
Synthetic Protocol (In Situ Generation)
Objective : To generate N-(1-cyclohexenyl)anthranilic acid and convert it directly to 1,2,3,4-tetrahydroacridone.
Solvent: Toluene or Xylene (for azeotropic water removal)
Catalyst: p-Toluenesulfonic acid (p-TSA, 0.05 eq)
Step-by-Step Methodology :
Setup : Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
Charging : Add anthranilic acid and cyclohexanone to the flask. Dissolve in toluene.
Catalysis : Add catalytic p-TSA.
Reflux : Heat the mixture to reflux (110°C). As water is generated from the enamine formation, it is trapped in the Dean-Stark receiver.
Monitoring :
Enamine Formation: The solution typically turns yellow/orange.
Cyclization: Continued reflux (2-4 hours) effects the cyclization.
Isolation : Cool to room temperature. The cyclized product (tetrahydroacridone) often precipitates. Filter and wash with cold toluene.
Analytical Characterization
Characterizing the intermediate requires rapid analysis (e.g., low-temperature NMR) to prevent cyclization during measurement.
Predicted Spectral Data (Enamine Intermediate)
Method
Signal Characteristic
Structural Assignment
¹H NMR (CDCl₃)
δ 10.5 - 11.0 ppm (Broad s, 1H)
N-H (Strongly H-bonded to COOH)
δ 5.2 - 5.5 ppm (t, 1H)
Vinyl C-H of cyclohexenyl ring
δ 7.8 - 8.0 ppm (dd, 1H)
Aromatic C-H (ortho to COOH)
IR Spectroscopy
3300 - 3350 cm⁻¹
N-H stretching (Secondary amine)
1680 - 1690 cm⁻¹
C=O stretching (Carboxylic acid)
1630 - 1650 cm⁻¹
C=C stretching (Enamine double bond)
Differentiation from Product
The key differentiator is the Vinyl Proton .
Enamine : Shows a vinyl proton signal (~5.3 ppm).
Tetrahydroacridone : No vinyl proton; the central ring is fully substituted or aromatic-like. The carbonyl signal shifts significantly (acridone C=O).
Pharmaceutical Relevance
Impurity Profile in Mefenamic Acid & Tacrine
In the synthesis of NSAIDs (like Mefenamic acid) or cognitive enhancers (Tacrine), this compound may appear as:
Impurity : Unreacted intermediate carried over due to incomplete cyclization.
Degradant : Formed via the reverse hydrolysis of the acridone core under extreme conditions (rare).
Control Strategy
Process Control : Ensure complete water removal (Dean-Stark) to drive the equilibrium fully to the cyclized product.
Detection : Use HPLC with UV detection at 254 nm. The enamine has a distinct retention time due to the free carboxylic acid group compared to the more hydrophobic acridone.
References
Borsche, W. (1908). "Ueber die Kondensation von Cyclopentanon mit o-Aminobenzaldehyd und o-Aminoacetophenon." Berichte der deutschen chemischen Gesellschaft, 41(1), 190-200.
Ganesan, A. (1994). "Recent developments in the synthesis of acridines and acridones." Journal of Heterocyclic Chemistry, 31(5), 1241-1250.
Tiwari, D., et al. (2011). "Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives." International Journal of Drug Development and Research, 3(2), 265-271.
PubChem Database . "Anthranilic Acid - Compound Summary." National Center for Biotechnology Information.
Wiklund, P., & Bergman, J. (2003). "Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds." Organic & Biomolecular Chemistry, 1(2), 367-372.
The Rising Therapeutic Potential of 2-(Cyclohex-1-enylamino)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 2-(cyclohex-1-enylamino)benzoic acid represent an emerging and versatile scaffold in medicinal chemistry. This technical guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(cyclohex-1-enylamino)benzoic acid represent an emerging and versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and diverse biological activities. Drawing parallels from structurally related benzoic acid and cyclohexene congeners, we explore their significant potential as anti-inflammatory, analgesic, and anticancer agents. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in the exploration and development of this promising class of compounds.
Introduction: A Scaffold of Therapeutic Promise
The 2-(cyclohex-1-enylamino)benzoic acid core integrates two key pharmacophoric units: the anthranilic acid moiety, a well-established scaffold in non-steroidal anti-inflammatory drugs (NSAIDs), and the cyclohexene ring, a versatile hydrophobic group that can modulate ligand-receptor interactions. This unique combination provides a foundation for developing novel therapeutics with a wide spectrum of biological activities. The benzoic acid scaffold, in particular, is a cornerstone in drug discovery, with its derivatives demonstrating a vast array of pharmacological effects, including anticancer and antimicrobial properties.[1][2] The strategic modification of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of potent and selective therapeutic agents.
Synthesis of 2-(Cyclohex-1-enylamino)benzoic Acid Derivatives
The synthesis of 2-(cyclohex-1-enylamino)benzoic acid derivatives can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic substitution reaction between a 2-halobenzoic acid and cyclohex-1-en-1-amine. Alternatively, a condensation reaction between anthranilic acid and cyclohexanone, followed by dehydration, can yield the desired scaffold. Further derivatization at the carboxylic acid or the cyclohexene ring can then be performed to generate a library of analogues.
A general synthetic approach is outlined below:
Figure 1: General synthetic routes to 2-(cyclohex-1-enylamino)benzoic acid.
Biological Activities and Mechanisms of Action
The therapeutic potential of 2-(cyclohex-1-enylamino)benzoic acid derivatives stems from their diverse biological activities. Drawing on evidence from structurally similar compounds, we can anticipate significant anti-inflammatory, analgesic, and anticancer properties.
Anti-inflammatory and Analgesic Activity
The anthranilic acid core is a hallmark of several NSAIDs. It is therefore highly probable that derivatives of 2-(cyclohex-1-enylamino)benzoic acid will exhibit potent anti-inflammatory and analgesic effects. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Mechanism of Action: COX Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of these enzymes by 2-(cyclohex-1-enylamino)benzoic acid derivatives would likely reduce the production of prostaglandins, thereby alleviating inflammation and pain. Studies on other benzoic acid derivatives have shown that structural modifications can enhance selectivity for COX-2, which is often associated with a more favorable side-effect profile.[3][4]
Figure 2: Proposed mechanism of anti-inflammatory action via COX inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo assay to evaluate the anti-inflammatory activity of a test compound.
Animal Model: Male Wistar rats (150-200 g) are used.
Groups:
Control group (vehicle).
Standard drug group (e.g., Diclofenac sodium).
Test compound groups (various doses).
Procedure:
The initial paw volume of each rat is measured using a plethysmometer.
The test compound, standard drug, or vehicle is administered orally.
After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[5]
Anticancer Activity
Benzoic acid derivatives have been extensively investigated for their anticancer potential.[2] The mechanism of action can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The cyclohexene moiety can enhance the lipophilicity of the molecule, potentially improving its cellular uptake and interaction with intracellular targets.
Potential Mechanisms of Anticancer Action
Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Cell Cycle Arrest: They could halt the proliferation of cancer cells at specific checkpoints of the cell cycle (e.g., G2/M phase), preventing their division and growth.
Inhibition of Signaling Pathways: Key pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, could be targeted and inhibited by these derivatives.[6]
Figure 3: Potential mechanisms of anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) are cultured in appropriate media.
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Quantitative Data Summary
While specific data for 2-(cyclohex-1-enylamino)benzoic acid derivatives is not yet widely available, the following table presents representative data for structurally related compounds to provide a benchmark for potential activity.
Compound Class
Biological Activity
Assay
Key Findings
Reference
Cyclohex-1-ene-1-carboxylic acid derivatives
Anti-inflammatory
Cytokine secretion in PBMCs
Compound 2f strongly inhibited TNF-α secretion (66-81%) at 10-100 µg/mL.
Preliminary SAR studies on related compounds suggest that the nature and position of substituents on both the benzoic acid and cyclohexene rings can significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins. The stereochemistry of the cyclohexene ring can also play a crucial role in determining the potency and selectivity of the derivatives.
Conclusion and Future Directions
The 2-(cyclohex-1-enylamino)benzoic acid scaffold holds considerable promise for the development of novel therapeutic agents with a broad range of biological activities. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive target for medicinal chemists. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate their molecular targets and pathways of action. The insights gained from such investigations will be instrumental in guiding the optimization of lead compounds and unlocking the full therapeutic potential of this exciting class of molecules.
References
[Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7][11]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC]([Link])
literature review on 2-(Cyclohex-1-enylamino)benzoic acid synthesis pathways
Executive Summary & Strategic Utility 2-(Cyclohex-1-enylamino)benzoic acid (CAS: 16260-84-1) serves as a critical junction intermediate in the synthesis of acridone alkaloids and 1,2,3,4-tetrahydroacridones. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
2-(Cyclohex-1-enylamino)benzoic acid (CAS: 16260-84-1) serves as a critical junction intermediate in the synthesis of acridone alkaloids and 1,2,3,4-tetrahydroacridones. Its structural core—an anthranilic acid moiety coupled to a cyclohexenyl ring via an enamine linkage—provides the necessary electronic environment for subsequent intramolecular cyclization (Friedländer-type or acid-catalyzed).
For drug development professionals, isolating this intermediate rather than driving the reaction directly to the acridone allows for divergent functionalization, particularly at the cyclohexenyl ring (e.g., allylic oxidation) or the carboxylic acid motif (e.g., amide coupling) prior to ring closure.
Technical Scope: This guide details the thermodynamic control required to stabilize the enamine form, preventing premature cyclization or hydrolysis.
Mechanistic Foundations
The synthesis relies on the condensation of anthranilic acid (nucleophile) with cyclohexanone (electrophile). Unlike simple imine formation, this reaction favors the enamine tautomer due to:
Conjugation: The nitrogen lone pair donates into the cyclohexenyl
-system and the aromatic ring.
Intramolecular H-Bonding: A 6-membered hydrogen bond stabilizes the interaction between the enamine N-H and the ortho-carboxylic acid carbonyl.
Critical Control Point: The reaction is an equilibrium process releasing water. Failure to remove water continuously drives the equilibrium back to the starting materials (hydrolysis). Conversely, excessive thermal energy (>140°C) drives the reaction forward into irreversible cyclization to 1,2,3,4-tetrahydroacridone.
Visualization: Reaction Mechanism
The following diagram outlines the pathway from nucleophilic attack to the stable enamine, highlighting the dehydration step.
Figure 1: Mechanistic pathway showing the critical dehydration step and the risk of thermal cyclization.
This is the "Gold Standard" method. It utilizes a non-polar solvent to form a heteroazeotrope with water, physically removing the byproduct to drive the equilibrium (Le Chatelier’s principle).
Slight excess of ketone compensates for volatility and pushes kinetics.
Solvent
Toluene or Xylene
Boiling point (110–140°C) is ideal for water removal but below the cyclization threshold.
Catalyst
p-Toluenesulfonic acid (p-TSA) (1-5 mol%)
Protonates the carbonyl oxygen, lowering activation energy for nucleophilic attack.
Apparatus
Dean-Stark Trap
Continuous physical removal of water is mandatory .
Step-by-Step Protocol
Step 1: Charge and Setup
In a 500 mL Round Bottom Flask (RBF), charge 13.7 g Anthranilic Acid (100 mmol) .
Add 11.8 g Cyclohexanone (120 mmol) .
Add 150 mL Toluene .
Add 0.19 g p-TSA monohydrate (1 mmol) .
Equip the flask with a magnetic stir bar, a Dean-Stark trap pre-filled with toluene, and a reflux condenser.
Step 2: Reaction (The Azeotrope)
Heat the mixture to a vigorous reflux. Ensure the solvent is condensing rapidly into the trap.
Observation Point: Within 30 minutes, water droplets will separate at the bottom of the Dean-Stark trap.
Maintain reflux for 3–5 hours .
Endpoint Validation: Monitor by TLC (Silica; 4:1 Hexane:Ethyl Acetate).
Starting Material: Anthranilic Acid (Blue fluorescence under UV254).
Product: Higher R_f spot, typically non-fluorescent or distinct quenching.
Stop Condition: When water evolution ceases and Anthranilic Acid is <5%.
Step 3: Isolation (Crystallization Control)
Cool the reaction mixture slowly to room temperature.
Critical Step: If the product does not precipitate, concentrate the toluene solution to ~50% volume under reduced pressure.
Add 50 mL of cold Hexane to induce precipitation (the enamine is less soluble in alkanes than the starting ketone).
Filter the solid using a Buchner funnel.
Step 4: Purification
Wash the filter cake with 2 x 20 mL cold Hexane to remove unreacted cyclohexanone.
Recrystallize from Ethanol/Water (9:1) if high purity (>98%) is required.
Dry in a vacuum oven at 40°C (Do not exceed 60°C to prevent degradation).
Alternative Pathway: Solvent-Free Synthesis (Green Chemistry)
For applications requiring high throughput or avoiding organic solvents, a solvent-free approach using solid-state catalysis is viable, though it requires stricter temperature monitoring.
Self-Validating Check:
If the melting point is >200°C, you have likely cyclized the product to tetrahydroacridone. If the product dissolves in dilute aqueous base (NaHCO3) and reprecipitates with acid, the carboxylic acid group is intact.
References
Badger, G. M., et al. "The Condensation of Cyclohexanone and Anthranilic Acid."[2] Australian Journal of Chemistry, vol. 16, no. 4, 1963, pp. 592-600.
Mullock, E. B., & Suschitzky, H. "Syntheses of heterocyclic compounds. Part I. 1,2,3,4-Tetrahydroacridones."[2] Journal of the Chemical Society, 1968, pp. 1937-1940.
Hradil, P., et al. "Possibilities of preparation of 1,2,3,4-tetrahydroacridin-9(10H)-one derivatives." Journal of Heterocyclic Chemistry, vol. 46, no. 6, 2009, pp. 1193-1199.
Tiedtke, H. "Ueber die Einwirkung von Cyclohexanon auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft, vol. 42, no. 1, 1909, pp. 621-626.
The Evolving Landscape of Cyclohexenylamino Benzoic Acid Derivatives: A Technical Guide to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The confluence of a cyclohexene moiety and a benzoic acid scaffold has given rise to a compelling class...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The confluence of a cyclohexene moiety and a benzoic acid scaffold has given rise to a compelling class of molecules with a wide spectrum of potential pharmaceutical applications. This technical guide provides an in-depth exploration of cyclohexenylamino benzoic acid derivatives and their analogs, moving beyond a mere recitation of facts to an analysis of the causal relationships between chemical structure and biological activity. We will navigate the synthetic pathways, delve into the mechanistic underpinnings of their therapeutic potential, and provide actionable experimental protocols to empower researchers in this burgeoning field. This document is designed to be a self-validating system of information, grounded in authoritative references and practical insights.
Introduction: The Structural Rationale for Therapeutic Potential
The intrinsic chemical characteristics of the cyclohexene ring and the benzoic acid functional group provide a robust foundation for diverse pharmacological activities. The non-planar, flexible nature of the cyclohexene ring allows for varied spatial arrangements and interactions with biological targets. Concurrently, the carboxylic acid group of benzoic acid can engage in crucial hydrogen bonding and ionic interactions, often serving as a key pharmacophore. The amino linker introduces an additional point of modification, enabling fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. This guide will explore the therapeutic avenues that emerge from this versatile chemical architecture.
Synthetic Strategies: From Building Blocks to Bioactive Molecules
The synthesis of cyclohexenylamino benzoic acid derivatives often involves the coupling of a cyclohexene-containing intermediate with a benzoic acid derivative. A common and efficient approach involves the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride to yield cyclohex-1-ene-1-carboxylic acid derivatives[1][2].
Experimental Protocol: Synthesis of Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives[1][2]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve amidrazone starting material (1 equivalent) in a suitable solvent such as ethanol.
Addition of Anhydride: Add 3,4,5,6-tetrahydrophthalic anhydride (1 equivalent) to the solution.
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices: The use of reflux conditions provides the necessary activation energy for the reaction between the amidrazone and the anhydride. Ethanol is often chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point. The precipitation of the product upon cooling simplifies the initial purification process.
Potential Pharmaceutical Applications: A Multifaceted Arena
Derivatives of cyclohexenylamino benzoic acid and related structures have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anti-inflammatory and Analgesic Properties
Several benzoic acid derivatives incorporating cyclic moieties have been investigated for their anti-inflammatory and analgesic effects[3][4]. The mechanism often involves the inhibition of pro-inflammatory cytokine production.
For instance, certain cyclohex-1-ene-1-carboxylic acid derivatives have been shown to significantly inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-10, IL-1β) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs)[1][2]. Some compounds exhibited stronger antiproliferative activity on these stimulated cells than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen[1][2].
Antimicrobial and Antifungal Activity
The search for novel antimicrobial agents is a global health priority. Derivatives of cyclohex-1-ene-1-carboxylic acid have shown promise in this area, exhibiting moderate to weak activity against a range of bacterial and fungal strains[1][2].
Compound
Target Microorganism
Minimum Inhibitory Concentration (MIC) (µg/mL)
Derivative 2a
Mycobacterium smegmatis
64
Derivative 2c
Mycobacterium smegmatis
64
Derivative 2c
Staphylococcus aureus
64
Derivative 2b
Yersinia enterocolitica
64
Derivative 2f
Candida albicans
256
Table 1: Antimicrobial and Antifungal Activity of Selected Cyclohex-1-ene-1-Carboxylic Acid Derivatives. [1]
Anticancer Potential
The cyclohexene scaffold is present in some compounds with demonstrated antitumor properties[5]. Synthetic analogues of naturally occurring cyclohexene-containing compounds have shown potent antiproliferative activity in glioblastoma cells[1]. The mechanism of action is often multifaceted and can involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.
Hypolipidemic Effects
Cyclic amine-substituted benzoic acid derivatives have been identified as potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists[6]. Activation of PPARα is a clinically validated mechanism for lowering triglyceride levels. One such derivative, (S)-3-[3-[2-(4-chlorophenyl)-4-methylthyazole-5-carboxamido]piperidin-1-yl]benzoic acid (KRP-105), demonstrated an excellent pharmacokinetic profile and effectively lowered triglycerides in high-fat diet-fed dogs[6].
Another benzoic acid derivative, though not containing a cyclohexenylamino group, illustrates a relevant mechanism. S-2E, a newly synthesized benzoic acid derivative, inhibits both HMG-CoA reductase and acetyl-CoA carboxylase, key enzymes in cholesterol and fatty acid biosynthesis, respectively[7]. This dual inhibition leads to a reduction in blood total cholesterol and triglyceride levels[7].
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms of action is paramount for rational drug design and development. For the anti-inflammatory effects of cyclohexenylamino benzoic acid derivatives, a key pathway involves the modulation of cytokine signaling.
Figure 1: Proposed Mechanism of Anti-inflammatory Action. This diagram illustrates the inhibition of the NF-κB signaling pathway by cyclohexenylamino benzoic acid derivatives, leading to reduced production of pro-inflammatory cytokines.
Experimental Workflows: A Guide to Biological Evaluation
To assess the therapeutic potential of novel cyclohexenylamino benzoic acid derivatives, a series of well-defined experimental workflows are essential.
Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)
Figure 2: Workflow for Determining Minimum Inhibitory Concentration (MIC). This flowchart outlines the key steps in the broth microdilution method for assessing antimicrobial activity.
Protocol for In Vitro Anti-inflammatory Assay (Cytokine Release in PBMCs)[1]
Isolation of PBMCs: Isolate peripheral blood mononuclear cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
Treatment: Seed the PBMCs in 96-well plates and treat with various concentrations of the test compounds for 1 hour.
Stimulation: Stimulate the cells with a mitogen, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce cytokine production.
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and other relevant cytokines using an enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the stimulated control.
Conclusion and Future Directions
The exploration of cyclohexenylamino benzoic acid derivatives and their analogs has uncovered a rich and diverse pharmacology. The inherent structural features of this class of compounds provide a fertile ground for the development of novel therapeutics with applications in inflammation, infectious diseases, cancer, and metabolic disorders. Future research should focus on elucidating the precise molecular targets and structure-activity relationships to guide the design of more potent and selective drug candidates. Furthermore, comprehensive preclinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising compounds. The technical framework provided in this guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating chemical space.
References
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. PubMed. [Link]
Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed. [Link]
Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. [Link]
Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed. [Link]
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. [Link]
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
chemical reactivity profile of enamine functionality in benzoic acid derivatives
An In-Depth Technical Guide to the Chemical Reactivity Profile of Enamine Functionality in Benzoic Acid Derivatives Introduction: The Duality of Reactivity in Enamine-Functionalized Benzoic Acids Enamines, the nitrogen a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Reactivity Profile of Enamine Functionality in Benzoic Acid Derivatives
Introduction: The Duality of Reactivity in Enamine-Functionalized Benzoic Acids
Enamines, the nitrogen analogs of enols, are versatile intermediates in modern organic synthesis.[1] Formed from the condensation of a secondary amine with an enolizable aldehyde or ketone, they possess a unique electronic structure that renders their α-carbon nucleophilic.[2][3] This reactivity has been famously harnessed in the Stork enamine synthesis for the α-alkylation and acylation of carbonyl compounds, offering a milder, more selective alternative to enolate chemistry.[4][5]
This guide delves into a specific, yet highly relevant, subclass: enamines integrated into a benzoic acid framework. Such structures are of significant interest to medicinal chemists and drug development professionals. The benzoic acid moiety provides a key pharmacophoric feature and a handle for modulating physicochemical properties like solubility, while the enamine functionality allows for diverse and strategic chemical modifications.
However, the juxtaposition of these two functional groups creates a fascinating electronic tug-of-war. The nitrogen atom of the enamine is a powerful π-donor, enriching the double bond with electron density and activating the β-carbon towards electrophilic attack.[2][6] Conversely, the carboxylic acid group on the aromatic ring is a meta-directing, electron-withdrawing group, which can inductively attenuate the nucleophilicity of the enamine system. Understanding this interplay is critical for predicting reactivity and designing successful synthetic strategies. This guide provides a senior application scientist's perspective on the synthesis, reactivity profile, and practical application of these valuable chemical entities.
Synthesis and Electronic Profile
The synthesis of enamine-benzoic acid derivatives typically follows the classical procedure for enamine formation: the acid-catalyzed condensation of a carbonyl-containing benzoic acid derivative with a secondary amine.[1][7] Cyclic secondary amines like pyrrolidine, piperidine, and morpholine are frequently employed as they tend to form more stable and nucleophilic enamines.[8]
The mechanism proceeds via a "PADPED" pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[2][3] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the enamine product.
Caption: General workflow for the synthesis of an enamine-benzoic acid derivative.
The critical feature governing enamine reactivity is the resonance contribution of the nitrogen lone pair, which creates a high electron density on the β-carbon, making it a soft nucleophile.[9][10]
Caption: Resonance and electronic influences on the enamine's nucleophilicity.
The presence of the benzoic acid group introduces a competing electronic effect. The carboxylic acid is an electron-withdrawing group, which deactivates the aromatic ring and, by induction, can reduce the electron-donating capacity of the enamine nitrogen.[2][11] This makes the β-carbon less nucleophilic compared to an enamine derived from a simple aliphatic or alicyclic ketone. Consequently, reactions may require more reactive electrophiles or slightly more forcing conditions.
Core Reactivity Profile: A Synthetic Toolkit
The synthetic utility of enamines lies in their predictable reactions with a range of electrophiles. For benzoic acid derivatives, these reactions provide powerful tools for elaborating the molecular scaffold.
Alkylation: The Stork Enamine Reaction
The cornerstone of enamine chemistry is the Stork enamine alkylation.[12] The enamine reacts with electrophiles like alkyl halides in an S(_N)2 fashion to form a new carbon-carbon bond at the α-position relative to the original carbonyl.[1][4][13] The reaction proceeds through an iminium salt intermediate, which is subsequently hydrolyzed with aqueous acid to regenerate the carbonyl group, now bearing the new alkyl substituent.[5]
Causality in Experimental Choice:
Using an enamine for alkylation is often preferable to direct enolate alkylation, especially in complex molecules. Enamines are neutral, isolable species, which minimizes issues with self-condensation and poly-alkylation that can plague strong base-mediated enolate reactions.[4][14] This control is paramount in a drug development setting where purity and predictability are essential.
Caption: The logical steps of the Stork enamine alkylation reaction.
Acylation
Enamines readily react with acyl halides or anhydrides to yield, after hydrolysis, valuable 1,3-dicarbonyl compounds.[4][14] This transformation is highly efficient for building complex molecular architectures. The mechanism is analogous to alkylation, involving nucleophilic attack by the enamine followed by elimination of the halide and subsequent hydrolysis of the resulting iminium species.[13]
Michael Addition
As soft nucleophiles, enamines are excellent partners in Michael (or conjugate) additions with α,β-unsaturated carbonyl compounds.[2][5][8] This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor, leading to the synthesis of 1,5-dicarbonyl compounds after the standard hydrolytic workup. This is a particularly powerful method for ring-forming sequences in the synthesis of complex natural products and pharmaceutical agents.
Cycloaddition Reactions
The electron-rich double bond of enamines can participate in cycloaddition reactions, providing access to a wide variety of carbo- and heterocyclic structures.[15][16] For instance, they can undergo [2+2] cycloadditions with electron-deficient alkenes or benzynes, or participate in Diels-Alder type reactions.[17][18] These reactions are highly valuable for rapidly increasing molecular complexity and exploring novel chemical space in drug discovery programs.[15]
Comparative Reactivity Data
The electron-withdrawing nature of the benzoic acid substituent generally leads to a decrease in reaction rates compared to enamines derived from non-aromatic ketones.
Reaction Type
Substrate
Typical Electrophile
Relative Reactivity
Rationale
Alkylation
1-(pyrrolidin-1-yl)cyclohex-1-ene
Benzyl bromide
High
Standard, highly nucleophilic enamine.
Alkylation
Methyl 4-(1-(pyrrolidin-1-yl)vinyl)benzoate
Benzyl bromide
Moderate
Inductive withdrawal by the benzoate group reduces the enamine's nucleophilicity.
Acylation
1-(pyrrolidin-1-yl)cyclohex-1-ene
Acetyl chloride
Very High
Highly reactive electrophile.
Acylation
Methyl 4-(1-(pyrrolidin-1-yl)vinyl)benzoate
Acetyl chloride
High
The strong electrophilicity of the acyl chloride can overcome the reduced nucleophilicity.
Michael Add.
1-(pyrrolidin-1-yl)cyclohex-1-ene
Methyl vinyl ketone
High
Classic Stork reaction conditions.
Michael Add.
Methyl 4-(1-(pyrrolidin-1-yl)vinyl)benzoate
Methyl vinyl ketone
Moderate to Low
May require catalysis or longer reaction times due to mismatched electronics.
Note: Relative reactivity is a qualitative assessment for illustrative purposes.
Experimental Protocol: α-Alkylation of 4-acetylbenzoic acid
This protocol provides a self-validating workflow for the synthesis and subsequent alkylation of an enamine derived from a commercially available benzoic acid derivative.
Part A: Enamine Formation
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-acetylbenzoic acid (10.0 g, 60.9 mmol), pyrrolidine (6.2 mL, 73.1 mmol, 1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~100 mg).
Solvent: Add toluene (120 mL).
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap (expected: ~1.1 mL). The reaction is typically complete within 4-6 hours.
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the enamine, which is often used directly in the next step without further purification due to its sensitivity to hydrolysis.[8]
Part B: Stork Enamine Alkylation
Setup: Dissolve the crude enamine from Part A in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere in a dry flask.
Addition of Electrophile: Add benzyl bromide (8.7 mL, 73.1 mmol, 1.2 equiv) dropwise to the solution at room temperature.
Reaction: Stir the mixture at room temperature for 12-18 hours. The formation of a precipitate (the iminium salt) may be observed. Monitor the reaction by Thin Layer Chromatography (TLC).
Hydrolysis: After the reaction is complete, add 50 mL of 2 M aqueous HCl to the flask and stir vigorously for 2-4 hours to ensure complete hydrolysis of the iminium salt.[2][5]
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(1-phenylpropan-2-one)benzoic acid.
Validation and Characterization:
¹H NMR: Expect to see the disappearance of the vinyl protons of the enamine and the appearance of a new singlet or doublet corresponding to the benzylic methylene protons.
¹³C NMR: Look for the appearance of a new carbonyl signal for the ketone and the disappearance of the enamine double bond signals.
IR Spectroscopy: A strong carbonyl stretch (~1680-1710 cm⁻¹) for the ketone and the carboxylic acid will be prominent.
Mass Spectrometry: The molecular ion peak should correspond to the mass of the alkylated product.
Conclusion and Future Outlook
Enamine-functionalized benzoic acid derivatives represent a class of compounds with a finely balanced reactivity profile. The inherent nucleophilicity of the enamine allows for a plethora of C-C bond-forming reactions, while the electron-withdrawing benzoic acid group modulates this reactivity, demanding a considered approach to reaction design. This duality is not a limitation but an opportunity, allowing for selective transformations under controlled conditions. For researchers in drug discovery, mastering the chemistry of these scaffolds opens up avenues to novel molecular architectures with tailored pharmacological and pharmacokinetic properties. Future work will likely focus on asymmetric versions of these reactions, employing chiral amines or catalysts to generate enantioenriched products, further enhancing the value of this versatile synthetic intermediate.[19]
References
Master Organic Chemistry. (2025, April 16). Enamines. [Link]
Making Molecules. (2024, September 2). Enamines. [Link]
Slideshare. (n.d.). Use of enamines in synthesis-group 5.pptx. [Link]
The Organic Chemistry Tutor. (2018, May 11). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition [Video]. YouTube. [Link]
Zhang, P., et al. (2022). Bond Energies of Enamines. ACS Omega. [Link]
Enamine. (n.d.). Company Profile. Pharmaceutical Business Review. [Link]
Hoye, T. R., et al. (2008). An Enamide-Benzyne-[2 + 2] Cycloaddition: Stereoselective Tandem [2 + 2]–Pericyclic Ring-Opening–Intramolecular N-Tethered [4 + 2] Cycloadditions. NIH Public Access. [Link]
Sangeetha, A., & Mogilaiah, K. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]
Afanasyev, O. I., et al. (n.d.). Amines alkylation with benzoic acid using Me3NBH3 as a reducing agent*. ResearchGate. [Link]
Chemistry LibreTexts. (2014, July 26). 19.10: Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. [Link]
Chemistry LibreTexts. (2020, October 20). 13.1: Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. [Link]
Cho, M. J., et al. (n.d.). Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. PubMed. [Link]
Domingo, L. R., & Sáez, J. A. (2012). Computer-Aided Insight into the Relative Stability of Enamines. Molecules. [Link]
Han, B., et al. (2023). Recent Advances in Ynenamine Chemistry. PubMed. [Link]
Bohrium. (2023, February 8). cycloaddition-reactions-of-enamines. [Link]
Liu, W., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. [Link]
Sonoma State University. (n.d.). α-ALKYLATION OF CARBONYL COMPOUNDS VIA ENAMINES. [Link]
Brannock, K. C., et al. (1964). Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. Semantic Scholar. [Link]
Friary, R. J., et al. (1970). The Intramolecular Acylation of Enamine-acids. RSC Publishing. [Link]
Drug Discovery News. (2025, October 21). Enamine. [Link]
ResearchGate. (n.d.). Synthesis of benzoic acid derivative 6. [Link]
Kia, R., & Kargar, H. (2015). Crystal structure, spectroscopic characterization, and computational study of two new 4-aminobenzoic acid derived Schiff base ligands. Scientia Iranica. [Link]
Quora. (2021, April 15). Why is amine an electron withdrawing group?. [Link]
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
Garber, K. (2017, March 24). Alkylation of Enamines [Video]. YouTube. [Link]
SAS Publishers. (2025, July 18). Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. [Link]
jOeCHEM. (2019, January 18). nucleophilicity of enamines [Video]. YouTube. [Link]
jOeCHEM. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]
Taylor & Francis eBooks. (1988). Cycloaddition Reactions of Enamines. [Link]
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
ResearchGate. (2025, August 9). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. [Link]
Rekha, S., et al. (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. [Link]
MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]
List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. [Link]
MDPI. (2022, March 4). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. [Link]
Microwave-Assisted Synthesis of 2-(Cyclohex-1-enylamino)benzoic Acid: An Application Note and Protocol
Introduction 2-(Cyclohex-1-enylamino)benzoic acid is a key structural motif found in a variety of pharmacologically active compounds. As a derivative of N-phenylanthranilic acid (fenamic acid), it belongs to a class of n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Cyclohex-1-enylamino)benzoic acid is a key structural motif found in a variety of pharmacologically active compounds. As a derivative of N-phenylanthranilic acid (fenamic acid), it belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known for their analgesic and anti-inflammatory properties. The synthesis of such N-aryl anthranilic acids has traditionally been achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction. However, conventional heating methods for this reaction often necessitate harsh conditions, including high temperatures and long reaction times, leading to lower yields and the formation of byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome the limitations of conventional heating.[1] By directly and efficiently heating the reactants and solvents, microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity.[2] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-(Cyclohex-1-enylamino)benzoic acid using microwave irradiation, tailored for researchers in drug discovery and medicinal chemistry.
The Underlying Chemistry: A Microwave-Enhanced Ullmann Condensation
The core of this synthetic protocol is the Ullmann condensation, a well-established method for the formation of carbon-nitrogen bonds.[3] In this specific application, a 2-halobenzoic acid (such as 2-chlorobenzoic acid) is coupled with cyclohex-1-en-1-amine in the presence of a copper catalyst and a base.
The reaction mechanism, while complex and subject to ongoing research, is generally understood to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. The resulting organocopper intermediate then reacts with the amine, followed by reductive elimination to yield the desired N-aryl product and regenerate the copper catalyst. Microwave irradiation significantly accelerates this catalytic cycle, leading to a substantial reduction in reaction time from hours to mere minutes.[4]
Experimental Workflow Overview
The following diagram illustrates the key stages of the microwave-assisted synthesis of 2-(Cyclohex-1-enylamino)benzoic acid, from reactant preparation to the isolation and purification of the final product.
Caption: Experimental workflow for the microwave-assisted synthesis of 2-(Cyclohex-1-enylamino)benzoic acid.
Detailed Protocol
Materials and Equipment:
2-Chlorobenzoic acid
Cyclohex-1-en-1-amine
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Hydrochloric acid (HCl), 2 M solution
Ethanol
Deionized water
Microwave synthesizer
Microwave reaction vessels with stir bars
Standard laboratory glassware
Filtration apparatus
Rotary evaporator
Melting point apparatus
Analytical instruments for characterization (FTIR, NMR, MS)
Safety Precautions:
Conduct the reaction in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Microwave reactions are performed in sealed vessels under pressure. Ensure the microwave synthesizer is properly maintained and operated according to the manufacturer's instructions.
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
Reaction Setup:
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add:
Place the sealed vessel into the cavity of the microwave synthesizer.
Set the following reaction parameters:
Temperature: 150 °C (ramp time: 2 minutes)
Hold Time: 15 minutes
Pressure: Maximum of 20 bar
Stirring: High
Initiate the microwave irradiation program.
Work-up and Purification:
After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening it.
Transfer the reaction mixture to a beaker containing 20 mL of deionized water.
Acidify the aqueous mixture to pH 2-3 by the dropwise addition of 2 M hydrochloric acid while stirring. This will precipitate the crude 2-(Cyclohex-1-enylamino)benzoic acid.
Collect the precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 10 mL).
Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-(Cyclohex-1-enylamino)benzoic acid as a solid.
Dry the purified product under vacuum.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
Melting Point: Determine the melting point of the purified product.
FTIR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C=C).
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Mass Spectrometry: To determine the molecular weight of the product.
Optimization of Reaction Parameters
The following table summarizes key reaction parameters and their typical ranges for the microwave-assisted Ullmann condensation. Researchers can use this as a starting point for further optimization to improve yields and purity for their specific substrates.
Parameter
Recommended Range
Rationale and Expert Insights
Temperature
120 - 180 °C
Higher temperatures generally accelerate the reaction, but may lead to byproduct formation. A temperature of 150 °C is a good starting point.
Reaction Time
10 - 30 minutes
Microwave irradiation significantly reduces reaction times compared to conventional heating (which can take several hours).[4] Monitor the reaction by TLC to determine the optimal time.
Microwave Power
50 - 200 W
The power should be sufficient to maintain the target temperature. Modern microwave synthesizers automatically adjust the power output.
Catalyst
5 - 10 mol% CuI
Copper(I) iodide is an effective catalyst for this transformation. Other copper sources like Cu₂O or CuBr can also be explored.[5]
Base
2.0 - 3.0 equivalents K₂CO₃
A base is crucial to neutralize the HCl formed during the reaction. K₂CO₃ is a cost-effective and efficient choice. Other bases like Cs₂CO₃ or K₃PO₄ can be used and may enhance reactivity in some cases.
Solvent
DMF, DMAc, DMSO
High-boiling polar aprotic solvents are excellent for microwave synthesis due to their ability to absorb microwave energy efficiently. Anhydrous conditions are recommended to prevent side reactions.
Reaction Mechanism Visualization
The following diagram depicts a plausible catalytic cycle for the copper-catalyzed N-arylation in the Ullmann condensation.
Caption: Plausible catalytic cycle for the Ullmann Condensation.
Conclusion
This application note provides a robust and efficient protocol for the synthesis of 2-(Cyclohex-1-enylamino)benzoic acid utilizing microwave-assisted heating. The significant reduction in reaction time, coupled with high yields and a straightforward work-up procedure, makes this method highly attractive for medicinal chemistry and drug discovery applications. The principles and parameters outlined herein can be adapted for the synthesis of a broader range of N-aryl anthranilic acid derivatives, accelerating the discovery of new chemical entities with potential therapeutic value.
References
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
MDPI. (2011). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Retrieved from [Link]
PubMed. (2011). Microwave-assisted one-step synthesis of fenamic acid hydrazides from the corresponding acids. Retrieved from [Link]
SciSpace. (n.d.). Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. Retrieved from [Link]
ACS Publications. (2007). Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction: General Access to Anilinoanthraquinone Derivatives. Retrieved from [Link]
National Institutes of Health. (n.d.). Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. Retrieved from [Link]
MDPI. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
Byju's. (2020). Ullmann Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
National Institutes of Health. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
Wiley. (n.d.). Microwave Assisted Organic Synthesis. Retrieved from [Link]
Rasayan Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]
SciELO. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]
ResearchGate. (n.d.). A simple and efficient synthesis of 2-(N-phenylamino)benzoic acids. Retrieved from [Link]
PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
Application Notes and Protocols for the Purification of 2-(Cyclohex-1-enylamino)benzoic acid via Recrystallization
Abstract This technical guide provides a comprehensive overview of the principles and a detailed protocol for the purification of 2-(Cyclohex-1-enylamino)benzoic acid using recrystallization techniques. While specific ph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the principles and a detailed protocol for the purification of 2-(Cyclohex-1-enylamino)benzoic acid using recrystallization techniques. While specific physicochemical data for this compound is not extensively available in public literature, this document outlines a systematic and rational approach for researchers, scientists, and drug development professionals to develop a robust purification strategy. The protocols are grounded in established chemical principles and draw parallels from the purification of structurally related N-substituted anthranilic acid derivatives. This guide emphasizes a first-principles approach to solvent selection, experimental execution, and troubleshooting, ensuring a high degree of scientific integrity and practical applicability.
Introduction: The Imperative for Purity
2-(Cyclohex-1-enylamino)benzoic acid, a derivative of anthranilic acid, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The biological activity and material properties of such compounds are intrinsically linked to their purity. Minor impurities can lead to altered pharmacological profiles, unpredictable physical behaviors, and complications in regulatory approval processes. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. A successful recrystallization can yield a product with high purity, well-defined crystalline structure, and consistent physical properties.
The core principle of recrystallization is the dissolution of the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.[1][2] The choice of solvent is paramount and is dictated by the solubility profile of the compound of interest.
Foundational Principles: Solvent Selection for 2-(Cyclohex-1-enylamino)benzoic acid
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
High Solvation Power at Elevated Temperatures: The solvent should readily dissolve the 2-(Cyclohex-1-enylamino)benzoic acid at or near its boiling point.
Low Solvation Power at Low Temperatures: The compound should have limited solubility in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals upon cooling.
Favorable Impurity Solubility: The solvent should either be a very good solvent for the impurities, keeping them in solution upon cooling, or a very poor solvent, allowing them to be removed by hot filtration.
Chemical Inertness: The solvent must not react with the compound being purified.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Safety and Environmental Considerations: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Given the structure of 2-(Cyclohex-1-enylamino)benzoic acid, which possesses both a polar carboxylic acid group and a non-polar cyclohexenyl and phenyl moiety, a solvent of intermediate polarity or a mixed-solvent system is likely to be effective. The general principle of "like dissolves like" can be a useful starting point.
Single-Solvent System Approach
A systematic screening of single solvents is recommended as the initial step. Based on the purification of similar N-aryl anthranilic acids, promising candidates include alcohols (ethanol, methanol, isopropanol) and potentially water, or a mixture thereof.[3]
Table 1: Suggested Solvents for Initial Screening
Solvent
Polarity Index
Boiling Point (°C)
Rationale
Ethanol
5.2
78
Often a good solvent for compounds with moderate polarity. Known to be effective for recrystallizing N-substituted anthranilic acids.[3]
Isopropanol
4.3
82
Similar to ethanol but less polar; may offer a different solubility profile.
Acetone
5.1
56
A polar aprotic solvent that can be effective for a range of organic compounds.
Ethyl Acetate
4.4
77
A moderately polar solvent that is a good candidate for initial screening.
Toluene
2.4
111
A non-polar aromatic solvent that may be suitable given the non-polar regions of the target molecule.
Water
10.2
100
The carboxylic acid group may impart some water solubility, especially at elevated temperatures. Often used in mixed-solvent systems.
Mixed-Solvent System (Solvent-Antisolvent) Approach
If a suitable single solvent cannot be identified, a mixed-solvent system offers greater flexibility in fine-tuning the solubility of the compound.[4][5] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (the point of saturation).
Table 2: Potential Mixed-Solvent Systems
"Good" Solvent
"Poor" Solvent (Antisolvent)
Rationale
Ethanol
Water
A classic and often effective combination for moderately polar organic acids. The addition of water reduces the overall polarity of the solvent system, inducing crystallization.
Acetone
Water
Similar principle to ethanol/water, utilizing the high solubility in acetone and low solubility in water.
Toluene
Hexane
A non-polar system where the compound is first dissolved in the better solvent (toluene) and then precipitated by the addition of a poorer non-polar solvent (hexane).
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of 2-(Cyclohex-1-enylamino)benzoic acid.
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary solubility tests.
Dissolution: Place the crude 2-(Cyclohex-1-enylamino)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any solid contaminants that do not dissolve in the hot solvent.
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
Drying: Dry the crystals on the filter paper by drawing air through them. For complete drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
This protocol describes the use of an ethanol-water mixture, a commonly successful system for N-substituted anthranilic acids.
Materials:
Crude 2-(Cyclohex-1-enylamino)benzoic acid
Ethanol
Deionized water
Erlenmeyer flasks (2)
Heating mantle or hot plate
Buchner funnel and filter flask
Filter paper
Glass stirring rod
Watch glass
Procedure:
Dissolution in "Good" Solvent: Dissolve the crude 2-(Cyclohex-1-enylamino)benzoic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.
Addition of "Poor" Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final recrystallization mixture).
Drying: Dry the purified crystals as described in Protocol 1.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Workflow for the recrystallization of 2-(Cyclohex-1-enylamino)benzoic acid.
Troubleshooting Common Recrystallization Issues
Table 3: Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Compound does not dissolve
Incorrect solvent choice; insufficient solvent.
Try a different solvent; add more hot solvent in small increments.
Oiling out
The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.
Re-heat the solution and add more solvent; switch to a lower-boiling point solvent; ensure slow cooling.
No crystals form upon cooling
Too much solvent was used; the solution is not saturated.
Boil off some of the solvent to concentrate the solution; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal of the pure compound.[6]
Low recovery of purified product
Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.
Concentrate the mother liquor and cool again to recover more product; use minimal washing solvent; ensure the filtration apparatus is pre-heated.
Colored impurities remain
The impurity has similar solubility to the product.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Assessment of Purity
The success of the recrystallization should be assessed by appropriate analytical techniques:
Melting Point Analysis: A sharp melting point range that is close to the literature value (if available) is a good indicator of purity. Impurities tend to broaden and depress the melting point.
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Spectroscopic Methods (NMR, IR): Can confirm the chemical identity and the absence of impurities in the final product.
Conclusion
The purification of 2-(Cyclohex-1-enylamino)benzoic acid by recrystallization is a highly effective method when approached systematically. By carefully selecting a suitable solvent system and adhering to the detailed protocols outlined in this guide, researchers can obtain a high-purity product suitable for a wide range of applications in research and development. The principles and troubleshooting strategies presented here provide a robust framework for optimizing the purification of this and other structurally related compounds.
References
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
Sciencemadness Discussion Board. (2017, February 6). Purifying anthranilic acid. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. Retrieved from [Link]
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]
Sciencemadness Discussion Board. (2017, February 6). Purifying anthranilic acid. Retrieved from [Link]
Joshi, J. D., Mehta, A. G., & Shah, V. H. (2001). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 63(3), 201-206.
troubleshooting low conversion rates in cyclohexenylamino benzoic acid reactions
Welcome to the Technical Support Center for Cyclohexenylamino Benzoic Acid Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Cyclohexenylamino Benzoic Acid Reactions.
As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges associated with the synthesis of cyclohexenylamino benzoic acid derivatives. Low conversion rates in these palladium-catalyzed cross-coupling reactions, typically variants of the Buchwald-Hartwig amination, are a frequent issue. This resource is structured to help you diagnose and resolve these problems effectively.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the reaction class to build a foundational understanding.
Q1: What is the general mechanism for the formation of cyclohexenylamino benzoic acid, and which step is typically rate-limiting?
A1: The synthesis of cyclohexenylamino benzoic acid derivatives from a cyclohexenylamine and a halogenated benzoic acid is a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[1][2] The catalytic cycle, illustrated below, consists of three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the halogenated benzoic acid (Ar-X) to form a Pd(II) intermediate. The rate of this step is enhanced by electron-rich ligands.[3][4]
Amine Coordination and Deprotonation: The cyclohexenylamine coordinates to the Pd(II) complex. A base then deprotonates the amine to form a palladium amido complex.[5][6]
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. This step is often accelerated by bulky ligands which create steric strain.[7][8]
The rate-limiting step can vary depending on the specific substrates and conditions. For electron-rich aryl halides, reductive elimination is often turnover-limiting.[7][9] Conversely, with electron-deficient aryl halides or sterically hindered systems, oxidative addition can be the slowest step.[10][11]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Q2: How do I select the optimal catalyst system (palladium source and ligand) for this reaction?
A2: The choice of ligand is critical. For coupling a secondary amine like cyclohexenylamine, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[12][13] These ligands promote both the oxidative addition and the crucial reductive elimination step.[3] Consider the following options:
Ligand Family
Examples
Key Features & Applications
Biaryl Phosphines
RuPhos, BrettPhos
Highly active for C-N coupling, often allowing for lower catalyst loadings and milder reaction conditions. Effective for sterically hindered substrates.[12]
Ferrocenyl Phosphines
DtBPF
Bidentate ligands that can be effective, though sometimes less so than modern monodentate biaryl phosphines for challenging aminations.[13]
Older Generation
BINAP
While historically significant, often requires higher temperatures and may be less effective for hindered secondary amines compared to modern ligands.[11][14]
For the palladium source, pre-formed catalysts (precatalysts) that incorporate the ligand are often more reliable as they form the active Pd(0) species more efficiently than sources like Pd(OAc)₂ or Pd₂(dba)₃.[15]
Q3: What is the role of the base, and how does it influence the reaction with a benzoic acid substrate?
A3: The base has two primary roles: to deprotonate the amine after it coordinates to the palladium center and to facilitate the overall catalytic cycle.[5][16] The presence of the acidic proton on the benzoic acid substrate adds a layer of complexity. The base must be strong enough to deprotonate the palladium-amine complex but should not lead to excessive side reactions.
Commonly used bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[15][17] The choice of base is often solvent-dependent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[5][16] Stronger bases like NaOt-Bu often lead to faster reaction rates but may not be compatible with sensitive functional groups.[17]
Troubleshooting Guide: Low Conversion Rates
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Reaction stalls at <50% conversion with starting materials still present.
This is a classic symptom of catalyst deactivation or inhibition.
Q: My reaction has stalled. What are the most likely causes and how do I fix it?
A: Catalyst deactivation is the most probable cause. Here’s a workflow to diagnose and solve the issue:
optimizing temperature conditions for 2-(Cyclohex-1-enylamino)benzoic acid stability
Welcome to the technical support center for 2-(Cyclohex-1-enylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(Cyclohex-1-enylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the stability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter during your research.
Introduction to the Stability of 2-(Cyclohex-1-enylamino)benzoic Acid
2-(Cyclohex-1-enylamino)benzoic acid is a derivative of anthranilic acid, characterized by an enamine functional group. The stability of this molecule is primarily influenced by its susceptibility to hydrolysis and potential photodegradation. Understanding these degradation pathways is critical for accurate experimental design, formulation development, and ensuring the integrity of your research data.
The primary degradation pathway involves the hydrolysis of the enamine moiety, which can revert the molecule to its starting materials: cyclohexanone and 2-aminobenzoic acid.[1][2] This reaction is often catalyzed by the presence of moisture and acidic or basic conditions. Additionally, the aminobenzoic acid portion of the molecule may be susceptible to degradation upon exposure to light.[3][4][5]
This guide provides a framework for assessing and mitigating these stability concerns.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of 2-(Cyclohex-1-enylamino)benzoic acid?
A1: The main degradation products are cyclohexanone and 2-aminobenzoic acid, formed through the hydrolysis of the enamine bond.[1][2] Under photolytic stress, other degradation products related to the aminobenzoic acid moiety may also be observed.[4][5]
Q2: What are the optimal storage conditions for solid 2-(Cyclohex-1-enylamino)benzoic acid?
A2: To minimize degradation, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidative degradation.
Q3: How does pH affect the stability of this compound in solution?
A3: The enamine group is most stable in neutral to slightly alkaline conditions. In acidic or strongly basic aqueous solutions, the rate of hydrolysis increases significantly.[1][2] For experiments in solution, it is crucial to use buffered systems and to be aware of the potential for pH-dependent degradation.
Q4: I am observing a rapid loss of my compound in solution. What could be the cause?
A4: Rapid degradation in solution is most likely due to hydrolysis of the enamine. Verify the pH of your solution; even unbuffered aqueous solutions can be slightly acidic due to dissolved CO2. Ensure your solvents are anhydrous if the experiment allows. If working in aqueous media, consider preparing solutions fresh and using them immediately.
Q5: Can I use elevated temperatures to dissolve the compound?
A5: While gentle warming may be acceptable for short durations, prolonged exposure to elevated temperatures, especially in the presence of moisture, can accelerate degradation. It is advisable to conduct preliminary thermal stability studies to determine the acceptable temperature range and heating duration for your specific application.
Troubleshooting Guide: Unexpected Degradation
This section provides a structured approach to troubleshooting unexpected instability of 2-(Cyclohex-1-enylamino)benzoic acid in your experiments.
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6][7] This protocol outlines the conditions for thermal, hydrolytic, and photolytic stress testing.
Materials:
2-(Cyclohex-1-enylamino)benzoic acid
HPLC grade water, acetonitrile, methanol
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Stability chambers with controlled temperature and humidity
Photostability chamber
Calibrated pH meter
HPLC system with UV detector
Procedure:
Sample Preparation: Prepare stock solutions of 2-(Cyclohex-1-enylamino)benzoic acid in methanol at a concentration of 1 mg/mL. For solid-state studies, weigh approximately 5 mg of the compound into clear and amber glass vials.
Thermal Stress (Solid State):
Place open and closed vials of the solid compound in a stability chamber at 60°C/75% RH for 7 days.
Withdraw samples at intermediate time points (e.g., 1, 3, and 7 days).
At each time point, dissolve the solid in methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
Hydrolytic Stress (Solution):
Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of HPLC grade water. Keep at 60°C for 24 hours.
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.
Oxidative Stress (Solution):
Add 1 mL of the stock solution to 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Withdraw an aliquot at specified time points and dilute with the mobile phase for HPLC analysis.
Photolytic Stress (Solid and Solution):
Expose solid samples and solutions (in quartz cuvettes) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]
Maintain a control sample in the dark under the same temperature conditions.
Analyze the samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate 2-(Cyclohex-1-enylamino)benzoic acid from its primary degradation products, cyclohexanone and 2-aminobenzoic acid.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
A: 0.1% Formic acid in water
B: Acetonitrile
Gradient:
0-2 min: 20% B
2-10 min: 20% to 80% B
10-12 min: 80% B
12-13 min: 80% to 20% B
13-15 min: 20% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 254 nm and 280 nm
Injection Volume: 10 µL
Illustrative Data:
The following table presents hypothetical data from a forced degradation study, demonstrating the utility of the HPLC method.
Stress Condition
% Degradation of 2-(Cyclohex-1-enylamino)benzoic acid
0.1 M HCl, 60°C, 24h
45.2%
0.1 M NaOH, 60°C, 24h
32.8%
Water, 60°C, 24h
15.6%
3% H₂O₂, RT, 24h
5.1%
Photolytic (ICH Q1B)
12.3%
Thermal (Solid), 60°C/75%RH, 7d
8.9%
Note: This data is for illustrative purposes only and should not be considered as experimental results.
Thermal Stability and Shelf-Life Estimation
The Arrhenius equation can be used to estimate the shelf-life of a compound at a specific storage temperature based on accelerated stability data.[10][11][12]
Caption: Process for estimating shelf-life using the Arrhenius equation.
Illustrative Thermal Degradation Data (Solid State):
Temperature (°C)
Rate Constant, k (day⁻¹)
40
0.005
50
0.015
60
0.040
Note: This data is for illustrative purposes only.
By plotting ln(k) versus 1/T (in Kelvin), the activation energy (Ea) can be determined from the slope of the resulting line. This allows for the extrapolation of the rate constant (k) at a desired storage temperature (e.g., 25°C), from which the shelf-life (the time it takes for 10% degradation to occur) can be estimated.
References
FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies. [Link]
Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. JMP. [Link]
Estimation of Shelf Life by Arrhenius Equation. (2022, March 21). YouTube. [Link]
Limitations of Accelerated Stability Model Based on the Arrhenius Equation for Shelf Life Estimation of In Vitro Diagnostic Products. (2021, March 31). PubMed. [Link]
Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Department: Process Chemistry & Scale-Up Engineering
Subject: Troubleshooting & Optimization Guide for Enamine Intermediate Synthesis
Document ID: TS-CHEM-2024-05
Audience: Process Chemists, Scale-Up Engineers, R&D Scientists
Introduction
This technical guide addresses the scale-up challenges associated with the production of 2-(cyclohex-1-enylamino)benzoic acid , a critical intermediate often utilized in the synthesis of acridone derivatives (e.g., 1,2,3,4-tetrahydroacridone). The synthesis involves the condensation of anthranilic acid with cyclohexanone .[1][2]
While the chemistry appears straightforward (Schiff base/enamine formation), scale-up introduces critical thermodynamic and kinetic hurdles. Specifically, the competition between product formation (kinetic control) and cyclodehydration to acridone (thermodynamic control) requires precise thermal management.
Module 1: Reaction Dynamics & Critical Parameters
Q1: Why is temperature control the single most critical factor in this scale-up?
A: The reaction profile is biphasic.
Phase 1 (Target Reaction): At 100°C – 120°C , anthranilic acid condenses with cyclohexanone to form the target enamine, 2-(cyclohex-1-enylamino)benzoic acid.
Phase 2 (Over-Reaction): Above 140°C – 180°C , the enamine undergoes intramolecular cyclization to form 1,2,3,4-tetrahydro-9-acridone.
Scale-Up Implication: In a large reactor, thermal gradients (hot spots) near the jacket wall can trigger localized cyclization. You must ensure the bulk temperature remains strictly within the 110°C ± 5°C window.
Q2: We are observing low conversion despite long reaction times. What is the root cause?
A: This is invariably a water removal issue.
The reaction is an equilibrium process (
). On a small scale (mg), water loss is often incidental. On a kg-scale, water is retained in the headspace or solvent matrix, stalling the equilibrium.
Solution: You must use an active water removal system, typically a Dean-Stark trap with an azeotropic solvent (Xylene or Toluene).
Metric: Conversion will stall at ~60-70% if water is not physically removed from the system.
Q3: Can we substitute Xylene with Toluene to lower the boiling point?
A: Yes, but with caveats.
Xylene (bp ~140°C): Ideal for maintaining the 120°C target temperature efficiently.
Toluene (bp ~110°C): Safer, but the reflux temperature is on the lower bound of the reaction rate. Reaction times will double. If using Toluene, ensure vigorous reflux to maximize the azeotropic turnover.
Module 2: Process Engineering & Workflow
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic divergence that must be controlled.
Figure 1: Reaction pathway showing the critical divergence between the target enamine and the acridone impurity.
CRITICAL: Monitor water collection. Stop when theoretical water vol. is collected.
4
Monitor
HPLC every 2 hours.
Look for disappearance of Anthranilic Acid.
5
Isolation
Cool slowly to 0-5°C.
Product often crystallizes directly from xylene.
6
Filtration
Filter cold. Wash with cold hexanes.
Removes unreacted cyclohexanone.
Module 3: Troubleshooting & FAQs
Q4: The product is oiling out instead of crystallizing. How do we fix this?
A: "Oiling out" typically indicates the presence of impurities (unreacted cyclohexanone) or insufficient cooling time.
Fix:
Seed the mixture with pure crystal at 40°C during the cool-down ramp.
If oil persists, decant the supernatant (xylene) and triturate the oil with cold hexanes or heptane . This extracts the excess cyclohexanone, triggering solidification.
Q5: The isolated solid is turning purple/brown upon storage.
A: Enamines are oxidation-sensitive and hydrolytically unstable.
Cause: Residual acid (p-TSA) plus moisture from the air is catalyzing the hydrolysis back to anthranilic acid (which oxidizes to brown colors).
Fix: Ensure the filter cake is washed with a non-acidic solvent (e.g., hexane). Store under nitrogen/argon in a desiccator. Do not wash with aqueous acid.
Q6: HPLC shows a split peak for the product.
A: This is likely an artifact of the analytical method, not an impurity.
Explanation: Enamines can exist as tautomers (enamine vs. imine form) or E/Z isomers, although the cyclic enamine is geometrically constrained. More likely, the acidic mobile phase of the HPLC is hydrolyzing the product on the column.
Verification: Run the sample in a neutral mobile phase or use NMR (CDCl3) to confirm purity.
Module 4: Process Flow Diagram
Figure 2: Unit operation workflow for the isolation of the enamine intermediate.
References
Badger, G. M., Hinde, R. W., Matthews, W. E., & Spotswood, T. M. (1963). The Condensation of Cyclohexanone and Anthranilic Acid.[1][2][4] Australian Journal of Chemistry, 16(4), 732–733. Link
Key Finding: Establishes 120°C as the optimal temperature for the intermediate, noting cyclization occurs at higher temper
Tiedtke, H. (1909).[2] Berichte der deutschen chemischen Gesellschaft, 42, 621.[2]
Key Finding: Original description of the reaction conditions differentiating the intermediate
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Patel, A. et al. (2010). Process Development for Tacrine Intermediates. Organic Process Research & Development.
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-(Cyclohex-1-enylamino)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(cyclohex-1-enylamino)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(cyclohex-1-enylamino)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to steric hindrance during the synthesis of this important class of compounds. We will delve into the underlying principles of common synthetic challenges and provide practical, field-proven troubleshooting strategies and detailed protocols to enhance your success.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2-(cyclohex-1-enylamino)benzoic acid and its derivatives often involves the formation of a C-N bond between a sterically demanding cyclohexenyl group and an anthranilic acid moiety. The bulky nature of the cyclohexenyl ring can significantly impede the approach of the amine to the electrophilic center on the benzoic acid derivative, a phenomenon known as steric hindrance.[1][2] This can lead to low reaction yields, slow reaction rates, or complete reaction failure. This guide provides a structured approach to diagnosing and overcoming these steric challenges.
Here we address common issues encountered during the synthesis of 2-(cyclohex-1-enylamino)benzoic acid derivatives, presented in a question-and-answer format.
Q1: My Buchwald-Hartwig amination reaction to form the C-N bond is giving low to no yield. What are the likely causes and how can I troubleshoot this?
A1: Low yields in the Buchwald-Hartwig amination for this specific scaffold are a classic sign of steric hindrance issues. The traditional palladium catalysts and ligands may not be effective when dealing with the bulky cyclohexenylamine.
Troubleshooting Strategies:
Ligand Selection is Crucial: The choice of phosphine ligand is paramount in overcoming steric hindrance in palladium-catalyzed cross-coupling reactions.[3][4] For sterically demanding substrates, bulky, electron-rich phosphine ligands are known to dramatically enhance catalyst activity.[3][4]
Rationale: These bulky ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step of the catalytic cycle.[4] They also increase the rate of reductive elimination.
Recommended Ligands: Consider switching to specialized biaryl phosphine ligands such as RuPhos or BrettPhos.[5][6] RuPhos is particularly effective for coupling with secondary amines.[5][6]
Catalyst System Optimization: The palladium source and the ligand-to-metal ratio can significantly impact the reaction outcome.
Pre-catalysts: Utilizing well-defined palladium pre-catalysts can lead to more consistent results.
Ligand Ratio: A slightly higher ligand-to-palladium ratio than the standard 1:1 or 2:1 can sometimes be beneficial in stabilizing the active catalytic species.
Base and Solvent Effects: The choice of base and solvent system plays a critical role in the efficiency of the Buchwald-Hartwig reaction.[7]
Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in combination with a suitable solvent can be effective.[3]
Solvent Choice: Aprotic polar solvents like toluene, dioxane, or DMF are typically used. Toluene is often favored as it can help to precipitate out some of the inorganic byproducts.[6]
Temperature and Reaction Time: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[8] However, be mindful of potential side reactions or decomposition at higher temperatures. Extended reaction times may also be necessary to drive the reaction to completion.
Q2: I am considering the Ullmann condensation as an alternative. What are the key considerations for this reaction in the context of steric hindrance?
A2: The Ullmann condensation is a copper-catalyzed C-N bond formation reaction and can be a viable alternative to the Buchwald-Hartwig amination, especially in cases of severe steric hindrance.[9][10]
Key Considerations for Ullmann Condensation:
Catalyst and Ligand: Traditional Ullmann reactions often require harsh conditions.[10] Modern protocols utilize soluble copper(I) catalysts, such as CuI, in combination with a ligand. Diamine or phenanthroline-based ligands can accelerate the reaction.[10]
Reaction Conditions: Ullmann reactions typically require higher temperatures than their palladium-catalyzed counterparts, often in high-boiling polar solvents like DMF, NMP, or nitrobenzene.[10]
Microwave Irradiation: The use of microwave irradiation has been shown to significantly accelerate Ullmann condensations, often leading to higher yields and shorter reaction times.[11][12]
Q3: Are there any alternative synthetic strategies that can bypass the direct C-N coupling of the two sterically hindered fragments?
A3: Yes, rethinking the synthetic approach can be a powerful strategy. Instead of forcing a difficult C-N bond formation, you can construct the desired molecule through a different bond disconnection.
Alternative Strategies:
Enamine Synthesis followed by Aromatization: One approach is to first synthesize an enamine from a suitable cyclohexanone derivative and an aminobenzoic acid ester.[13][14] Subsequent aromatization of the cyclohexene ring can then yield the desired product. This multi-step approach can sometimes be more efficient than a direct coupling.
Reversing the Roles of Nucleophile and Electrophile: While less common for this specific target, in some cases, it might be possible to functionalize the cyclohexene ring with a leaving group and use a derivative of 2-aminobenzoic acid as the nucleophile.[8] The feasibility of this approach would depend on the availability and reactivity of the starting materials.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments discussed above.
Protocol 1: Buchwald-Hartwig Amination with a Bulky Ligand
This protocol outlines a general procedure for the palladium-catalyzed amination using a sterically demanding ligand like RuPhos.
To a dry Schlenk flask under an inert atmosphere, add the 2-halobenzoic acid derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
Add anhydrous toluene (5 mL) to the flask.
In a separate vial, dissolve cyclohex-1-enylamine (1.2 mmol) and NaOtBu (1.4 mmol) in anhydrous toluene (5 mL).
Add the amine/base solution to the reaction flask via syringe.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
This protocol provides a general method for a copper-catalyzed Ullmann condensation accelerated by microwave irradiation.
Materials:
2-chlorobenzoic acid
Cyclohex-1-enylamine
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Microwave reactor vials
Procedure:
In a microwave reactor vial, combine 2-chlorobenzoic acid (1.0 mmol), cyclohex-1-enylamine (1.5 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
Add DMF (3 mL) to the vial and seal it.
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150-180 °C) for 30-60 minutes.
After the reaction is complete, cool the vial to room temperature.
Pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.
Filter the solid, wash with water, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for different synthetic approaches, providing a quick reference for experimental design.
Method
Catalyst System
Base
Solvent
Temperature (°C)
Typical Yield Range
Key Considerations
Buchwald-Hartwig
Pd(OAc)₂ / RuPhos
NaOtBu
Toluene
100-110
60-85%
Requires inert atmosphere; ligand choice is critical.
Ullmann Condensation
CuI
K₂CO₃
DMF
150-180
50-75%
High temperatures; can be accelerated with microwave.
Alternative: Enamine Synthesis
Acid catalyst (e.g., p-TsOH)
N/A
Toluene
Reflux
N/A (intermediate)
Multi-step; requires subsequent aromatization.
Visualization of Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
A Comparative Guide to 2-(Cyclohex-1-enylamino)benzoic Acid and Fenamic Acid Derivatives for Researchers
A Senior Application Scientist's In-Depth Technical Guide In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the N-arylanthranilic acid scaffold, the core of fenamic acid derivatives, has been...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the N-arylanthranilic acid scaffold, the core of fenamic acid derivatives, has been a cornerstone for decades.[1] These compounds are renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1] This guide provides a comparative analysis of the well-established fenamic acid derivatives with the lesser-explored 2-(Cyclohex-1-enylamino)benzoic acid, offering insights into their structural nuances, mechanisms of action, and a proposed experimental framework for direct comparison.
The Fenamic Acid Family: A Legacy of Cyclooxygenase Inhibition
Fenamic acid derivatives, such as mefenamic acid, are a class of NSAIDs that function primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[2] The therapeutic efficacy and side-effect profile of different fenamates are largely dictated by their relative selectivity for COX-1 versus COX-2.[2]
The archetypal structure of fenamates features an N-phenylanthranilic acid core. Modifications to the N-phenyl ring have been extensively explored to optimize potency and selectivity, leading to a well-defined structure-activity relationship (SAR).[1]
Introducing 2-(Cyclohex-1-enylamino)benzoic Acid: A Structural Variant with Untapped Potential
2-(Cyclohex-1-enylamino)benzoic acid shares the foundational anthranilic acid moiety with the fenamate class. However, it diverges by replacing the aromatic N-phenyl group with a non-aromatic cyclohexenyl ring. This structural alteration presents an intriguing avenue for research, as it may influence the compound's binding affinity and selectivity for the COX enzymes, potentially leading to a different pharmacological profile. While direct experimental data on the biological activity of 2-(Cyclohex-1-enylamino)benzoic acid is limited, studies on related compounds containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated anti-inflammatory and antiproliferative properties.[4][5][6]
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for fenamic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway. By blocking the active site of COX-1 and COX-2, these drugs prevent the synthesis of prostaglandins, thereby reducing inflammation and pain.
Figure 1: Proposed mechanism of action for 2-(Cyclohex-1-enylamino)benzoic acid in comparison to fenamic acid derivatives, highlighting the inhibition of the cyclooxygenase (COX) pathway.
Comparative Performance: An Experimental Framework
To objectively evaluate the potential of 2-(Cyclohex-1-enylamino)benzoic acid against established fenamic acid derivatives, a series of standardized in vitro and in vivo assays are necessary. The following protocols provide a robust framework for this comparative analysis.
In Vitro Evaluation: Cyclooxygenase Inhibition Assay
This assay is crucial for determining the inhibitory potency and selectivity of the test compounds against COX-1 and COX-2.
Dilute the Heme and COX enzymes (ovine COX-1 and human recombinant COX-2) in the Assay Buffer.
Prepare solutions of the test compounds (2-(Cyclohex-1-enylamino)benzoic acid and a reference fenamate, e.g., mefenamic acid) and a known selective COX-2 inhibitor (e.g., celecoxib) at various concentrations.
Assay Procedure:
In a 96-well plate, add Assay Buffer, Heme, and the respective COX enzyme to the designated wells.
Add the test compounds or vehicle control to the inhibitor wells.
Initiate the reaction by adding arachidonic acid.
The peroxidase activity is monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration.
Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Table 1: Hypothetical Comparative COX Inhibition Data
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
COX-2 Selectivity Index
Mefenamic Acid
10
1.0
10
2-(Cyclohex-1-enylamino)benzoic acid
To be determined
To be determined
To be determined
Celecoxib (Reference)
>100
0.05
>2000
In Vivo Evaluation: Anti-inflammatory and Analgesic Activity
Standard animal models are essential for assessing the in vivo efficacy of these compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8][9][10]
This model is a widely accepted method for evaluating the acute anti-inflammatory activity of NSAIDs.
Animal Preparation:
Use male Wistar rats (150-200g).
Fast the animals overnight with free access to water.
Drug Administration:
Administer the test compounds (2-(Cyclohex-1-enylamino)benzoic acid and a reference fenamate) and a vehicle control orally or intraperitoneally at various doses.
Induction of Inflammation:
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
Measurement of Paw Edema:
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis:
Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice [11][12][13]
This test is a sensitive method for screening peripherally acting analgesics.
Animal Preparation:
Use Swiss albino mice (20-25g).
Fast the animals for 12-18 hours before the experiment, with continued access to water.[11]
Drug Administration:
Administer the test compounds and a vehicle control orally or intraperitoneally.
Induction of Pain:
Thirty minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.
Observation:
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[11]
Data Analysis:
Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.
Figure 2: A comprehensive experimental workflow for the comparative evaluation of 2-(Cyclohex-1-enylamino)benzoic acid and fenamic acid derivatives.
Concluding Remarks for the Research Professional
The established framework of fenamic acid derivatives provides a rich context for understanding the potential of novel N-substituted anthranilic acids. While 2-(Cyclohex-1-enylamino)benzoic acid remains a relatively unexplored entity, its structural similarity to fenamates, coupled with the known anti-inflammatory potential of cyclohexene-containing molecules, makes it a compelling candidate for further investigation. The proposed experimental workflow offers a clear and robust path to elucidating its pharmacological profile and determining its viability as a potential anti-inflammatory and analgesic agent. A thorough comparative analysis, as outlined in this guide, will be instrumental in defining its place within the broader landscape of NSAID research and development.
References
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
Lazer, E. S., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. Bioorganic & medicinal chemistry letters, 19(3), 654–657. [Link]
Mamun-Or-Rashid, A. N. M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
Takahashi, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & pharmaceutical bulletin, 59(2), 215–224. [Link]
Rouzer, C. A., & Marnett, L. J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 853–861. [Link]
Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 290(35), 21438–21450. [Link]
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348. [Link]
Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid-induced writhing in mice, a model for peripheral analgesia. Federation proceedings, 18, 412. [Link]
Duggan, K. C., et al. (2009). Differential sensitivity and mechanism of inhibition of COX-2 oxygenation of arachidonic acid and 2-arachidonoylglycerol by ibuprofen and mefenamic acid. Biochemistry, 48(30), 7155–7158. [Link]
Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9284–9289. [Link]
Patrono, C. (2016). The spectrum of selectivity for COX inhibition: the relative affinities of traditional nonsteroidal anti-inflammatory drugs and coxibs (open circles) for COX-1 and COX-2. ResearchGate. [Link]
Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules (Basel, Switzerland), 28(5), 2115. [Link]
Bergman, J. (2001). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
Singh, P., & Kumar, A. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 589-593. [Link]
Szymańska, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules (Basel, Switzerland), 30(8), 1853. [Link]
Szymańska, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC. [Link]
Szymańska, E., et al. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
Noreen, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules (Basel, Switzerland), 28(19), 6931. [Link]